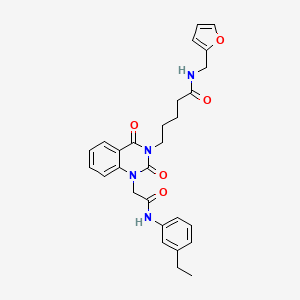

5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

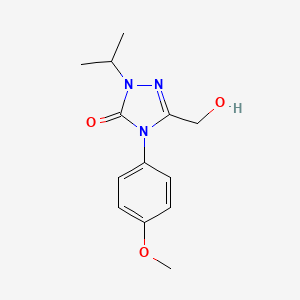

5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide, also known as SMIP-016, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. In

Applications De Recherche Scientifique

Synthesis and Material Science Applications

Novel Synthesis Methods : A novel synthesis approach for alpha-trifluoromethyl-sulfonamido furans involves the reaction of cyclic carbinol amides with triflic anhydride, showcasing a method that proceeds under mild conditions. This process facilitates rapid access to 5-substituted indolines, highlighting the chemical's utility in creating complex molecules efficiently (Rashatasakhon & Padwa, 2003).

Material Science : The compound has been explored for its potential in corrosion inhibition. Specifically, its derivatives have been tested as inhibitors for mild steel corrosion in sulfuric acid medium, demonstrating significant inhibition efficiency which increases with concentration but decreases with rising temperature. This suggests its application in protective coatings and corrosion-resistant materials (Sappani & Karthikeyan, 2014).

Biomedical Research

Drug Discovery and Design : The scaffold of (hetero)aromatic sulfonamides, including compounds similar to the specified chemical, has been widely utilized in drug discovery. An efficient rhodium-catalyzed oxidative C–H/C–H cross-coupling methodology expands the potential of such scaffolds in creating bi(hetero)aryls, indicating its utility in designing new therapeutic agents with broad substrate scope and functional group tolerance (Ran et al., 2018).

Cancer Research : In the realm of anticancer research, certain sulfonamide derivatives have demonstrated promising in vitro anticancer activity against various cancer cell lines, suggesting the role of sulfonamide derivatives, possibly including the chemical , in the development of new anticancer therapies. These derivatives have shown to inhibit cancer cell growth effectively across different cancer types, including lung, cervical, breast, and prostate cancers (Pansare & Shelke, 2019).

Propriétés

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(24-16)26(22,23)19-12-14-5-3-11-25-14/h1-8,11,19H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVQGYKJBHTEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)

![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533619.png)

![Ethyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2533624.png)